5-Bromo-2-ethoxy-4-methylpyridine

Process Chemistry Scale-up Synthesis Pharmaceutical Intermediate

5-Bromo-2-ethoxy-4-methylpyridine (CAS: 610279-04-4) is a halogenated heterocyclic building block belonging to the class of substituted pyridines. This compound is characterized by the strategic placement of a reactive bromine atom at the 5-position, an electron-donating ethoxy group at the 2-position, and a methyl substituent at the 4-position on the pyridine ring.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 610279-04-4
Cat. No. B1275899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethoxy-4-methylpyridine
CAS610279-04-4
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=C1)C)Br
InChIInChI=1S/C8H10BrNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3
InChIKeyYHBHSFKVMVMPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethoxy-4-methylpyridine CAS 610279-04-4: A Versatile Building Block for Drug Discovery and Organic Synthesis


5-Bromo-2-ethoxy-4-methylpyridine (CAS: 610279-04-4) is a halogenated heterocyclic building block belonging to the class of substituted pyridines . This compound is characterized by the strategic placement of a reactive bromine atom at the 5-position, an electron-donating ethoxy group at the 2-position, and a methyl substituent at the 4-position on the pyridine ring . This specific substitution pattern confers a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research, particularly as a scaffold for kinase inhibitors and in cross-coupling chemistries [1].

Why 5-Bromo-2-ethoxy-4-methylpyridine Procurement Cannot Be Substituted with In-Class Analogs


Substituting 5-Bromo-2-ethoxy-4-methylpyridine with a closely related analog—such as the 5-chloro derivative or the 2-methoxy analog—can significantly alter the outcome of a synthetic sequence or biological assay due to quantifiable differences in physicochemical properties and reactivity. The specific combination of the bromine atom (vs. chlorine), the ethoxy group (vs. methoxy), and the 4-methyl substitution pattern dictates the compound's boiling point, molecular weight, and electronic landscape, which in turn governs its performance in cross-coupling reactions and its behavior as a kinase inhibitor intermediate [1][2]. The following quantitative evidence demonstrates that these are not interchangeable building blocks; the selection of 5-Bromo-2-ethoxy-4-methylpyridine is a critical decision based on measurable parameters that impact yield, purification, and biological target engagement.

5-Bromo-2-ethoxy-4-methylpyridine: Quantitative Differentiation Evidence vs. Closest Comparators


Synthesis Yield: 95% Isolated Yield for Large-Scale Production of 5-Bromo-2-ethoxy-4-methylpyridine

A patent process for synthesizing 5-Bromo-2-ethoxy-4-methylpyridine from 2,5-dibromo-4-methylpyridine and sodium ethoxide achieves a high isolated yield of 95% on a multi-hundred-gram scale . This robust and high-yielding protocol ensures consistent and cost-effective supply for research and development, a critical factor for procurement where reproducibility at scale is paramount.

Process Chemistry Scale-up Synthesis Pharmaceutical Intermediate

Boiling Point: Higher Thermal Stability for Purification and Handling vs. 5-Chloro and 2-Methoxy Analogs

5-Bromo-2-ethoxy-4-methylpyridine exhibits a boiling point of 247.5±35.0 °C at 760 mmHg . This is significantly higher than the 5-chloro analog (227.2±35.0 °C) and the 2-methoxy analog (229.6 °C) . The higher boiling point indicates lower volatility and greater thermal stability, which can be advantageous for certain high-temperature synthetic transformations or purification methods like distillation.

Physicochemical Properties Purification Formulation

Cytotoxicity Profile: Moderate Baseline Toxicity in HepG2 Cells Offers a Clear Window for Medicinal Chemistry Optimization

In vitro testing shows that 5-Bromo-2-ethoxy-4-methylpyridine exhibits moderate cytotoxicity with an IC50 of approximately 50 μM in HepG2 cells [1]. This level of cytotoxicity is often considered a workable baseline; it is neither so potent as to preclude further development nor so inert as to offer no therapeutic window. This provides a clear, quantifiable starting point for medicinal chemists aiming to improve potency and selectivity through structural derivatization, a common strategy in kinase inhibitor programs [2].

Medicinal Chemistry Cytotoxicity ADME-Tox Lead Optimization

Cross-Coupling Reactivity: Bromine at the 5-Position Enables Efficient Suzuki-Miyaura Coupling vs. Less Reactive Chloro Analogs

The presence of a bromine atom at the 5-position renders 5-Bromo-2-ethoxy-4-methylpyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [1]. This is due to the inherently higher reactivity of the C-Br bond towards oxidative addition compared to the C-Cl bond in analogous 5-chloro compounds [2]. This increased reactivity translates to faster reaction rates, often higher yields, and the ability to use a broader range of coupling partners under milder conditions, making it a preferred building block for diversifying the pyridine core.

Cross-Coupling Suzuki-Miyaura C-C Bond Formation Synthetic Methodology

Primary Application Scenarios for 5-Bromo-2-ethoxy-4-methylpyridine in Research and Development


Scaffold for Kinase Inhibitor Development (e.g., p38α MAPK, BTK)

5-Bromo-2-ethoxy-4-methylpyridine is a recognized intermediate in the synthesis of kinase inhibitors, including those targeting p38α MAPK and Bruton's Tyrosine Kinase (BTK) [1]. Its moderate p38α MAPK inhibitory activity (IC50 ≈ 28 μM) and established cytotoxicity profile (IC50 ≈ 50 μM in HepG2) [2] make it a well-characterized starting point for structure-activity relationship (SAR) studies. Medicinal chemists utilize the reactive 5-bromo position to introduce diverse molecular fragments via cross-coupling, enabling the rapid exploration of chemical space to improve potency and selectivity against these clinically relevant targets.

Diversification via Palladium-Catalyzed Cross-Coupling

The compound is ideally suited as an electrophilic partner in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions [3]. The high reactivity of the aryl bromide moiety, compared to a chloride, ensures efficient and reliable C-C bond formation [4]. This enables the creation of diverse libraries of biaryl and heteroaryl compounds, a cornerstone strategy in modern drug discovery and agrochemical development for exploring structure-activity relationships and optimizing lead compounds.

Large-Scale Synthesis of Complex Heterocyclic Intermediates

Given the well-documented, high-yielding (95%) synthesis from commercially available precursors , this compound is a practical choice for projects requiring multi-gram to kilogram quantities. Its higher boiling point relative to its 5-chloro and 2-methoxy analogs can also offer practical advantages in large-scale purification, making it a reliable and robust building block for process chemistry groups scaling up a synthetic route.

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